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Compound of Interest

Compound Name: Quinoxaline-5-carboxylic acid

Cat. No.: B152838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of quinoxaline-5-carboxylic acid
with its essential precursors, 2,3-diaminobenzoic acid and glyoxal. The data presented is

intended to aid researchers in the identification, characterization, and quality control of these

compounds during the synthesis and development of novel quinoxaline-based therapeutic

agents. Quinoxaline derivatives are a significant class of heterocyclic compounds that form the

core structure of various pharmacologically active agents, exhibiting a wide range of biological

activities, including anticancer, antiviral, and antibacterial properties.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for quinoxaline-5-
carboxylic acid and its precursors.
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Spectroscopic
Technique

Quinoxaline-5-
carboxylic acid

2,3-
Diaminobenzoic
Acid

Glyoxal

UV-Vis (λmax)

~322 nm, ~337 nm,

~360 nm (in water,

assigned to π-π*

transitions)[1]

Not explicitly found,

but aminobenzoic

acids typically show

absorptions around

226 nm and 272 nm.

[2]

250–526 nm (in gas

phase, highly

structured)[3]; In

aqueous solution, the

UV-Vis absorption is

suppressed due to

hydration.[4]

FT-IR (cm⁻¹)

Aromatic C-H stretch:

~3100-3000, C=O

stretch (carboxylic

acid): ~1700-1680,

C=N stretch: ~1630-

1600, C-N stretch:

~1150-1130.[5]

N-H stretch (amine):

~3500-3300, C=O

stretch (carboxylic

acid): ~1700-1680,

Aromatic C=C stretch:

~1600-1450, C-N

stretch: ~1340-1250.

C=O stretch: ~1731

(gas phase), C-H

stretch: ~2835 (gas

phase).[6] In aqueous

solution, bands at

3600–3000 (O-H

stretch of dihydrate)

and 1200–900 (C-O

stretch of dihydrate)

are prominent.[6]

¹H NMR (δ, ppm)

Aromatic protons

typically appear in the

range of 7.5-9.5 ppm.

[7] Specific

assignments for the 5-

carboxylic acid

derivative were not

found.

7.09 (dd, 1H), 6.67

(dd, 1H), 6.34 (dd,

2H), 6.32 (br s, 4H,

NH₂). (in DMSO-d₆)

Not applicable for

standard solution-

state NMR due to

rapid hydration and

polymerization.

¹³C NMR (δ, ppm)

Quaternary carbons of

the quinoxaline ring

are key identifiers.[8]

Specific shifts for the

5-carboxylic acid

derivative were not

found.

170.5 (C=O), 139.6,

135.6, 119.4, 117.0,

114.9, 110.3. (in

DMSO-d₆)

Not applicable for

standard solution-

state NMR.
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Experimental Protocols
Synthesis of Quinoxaline-5-carboxylic Acid
The synthesis of quinoxaline derivatives, such as quinoxaline-5-carboxylic acid, is typically

achieved through the condensation reaction of an o-phenylenediamine derivative with a 1,2-

dicarbonyl compound.[9][10]

Materials:

2,3-Diaminobenzoic acid (1 mmol)

Glyoxal (1 mmol, typically as a 40% aqueous solution)

Methanol or Ethanol

Acetic acid (catalytic amount, optional)

Procedure:

Dissolve 2,3-diaminobenzoic acid (1 mmol) in methanol or ethanol.

To the stirred solution, add glyoxal (1 mmol).

A catalytic amount of acetic acid can be added to facilitate the reaction.

The reaction mixture is typically stirred at room temperature or gently heated under reflux for

a period ranging from one minute to several hours, depending on the specific substrates and

conditions.[11]

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by

filtration.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol.
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Spectroscopic Analysis
UV-Vis Spectroscopy:

Sample Preparation: Prepare dilute solutions of the compound in a suitable UV-transparent

solvent (e.g., ethanol, methanol, or water).

Analysis: Record the absorption spectrum over a wavelength range of 200-800 nm using a

double-beam UV-Vis spectrophotometer. The solvent used should be employed as the blank.

FT-IR Spectroscopy:

Sample Preparation: Samples can be analyzed as a KBr pellet, a thin film, or in a suitable

solvent.

Analysis: Record the infrared spectrum over the range of 4000-400 cm⁻¹ using an FT-IR

spectrometer.

NMR Spectroscopy:

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆,

CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[7] For

quinoxaline derivatives, chemical shifts of protons on the quinoxaline core are typically found

in the aromatic region (δ 7.5-9.5 ppm).[7]

Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the synthetic pathway for quinoxaline-5-carboxylic acid and

a general workflow for its spectroscopic characterization.
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Caption: Synthetic pathway of Quinoxaline-5-carboxylic acid.
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Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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